molecular formula C18H20ClFN2O4S B11128772 N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B11128772
M. Wt: 414.9 g/mol
InChI Key: BJMFNEZZBGQBKU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro, fluoro, ethoxy, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-ethoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its potential as a versatile intermediate in organic synthesis, while the sulfonyl and ethoxy groups contribute to its solubility and stability.

Properties

Molecular Formula

C18H20ClFN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)sulfonyl-ethylamino]acetamide

InChI

InChI=1S/C18H20ClFN2O4S/c1-3-22(12-18(23)21-13-5-10-17(20)16(19)11-13)27(24,25)15-8-6-14(7-9-15)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,23)

InChI Key

BJMFNEZZBGQBKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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